3-Ethylidene-1-methylpiperidin-2-one
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Overview
Description
3-Ethylidene-1-methylpiperidin-2-one is a chemical compound belonging to the piperidone family Piperidones are known for their versatile applications in organic synthesis and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperidin-2-one with an appropriate ethylidene precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidone, followed by the addition of the ethylidene source .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using palladium or other transition metals can be employed to facilitate the alkylation reaction. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethylidene group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted piperidones.
Substitution: Various substituted piperidones depending on the nucleophile used.
Scientific Research Applications
3-Ethylidene-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylidene-1-methylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-2-one: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethylidene group at the 3-position.
Piperidin-2-one: The parent compound without any substituents at the 1- or 3-positions.
Uniqueness
3-Ethylidene-1-methylpiperidin-2-one is unique due to the presence of both the ethylidene and methyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
50585-53-0 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-ethylidene-1-methylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-4-6-9(2)8(7)10/h3H,4-6H2,1-2H3 |
InChI Key |
KBJWFFONEJBZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCN(C1=O)C |
Origin of Product |
United States |
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